molecular formula C24H28FNO4 B2858889 (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1798289-61-8

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2858889
CAS No.: 1798289-61-8
M. Wt: 413.489
InChI Key: CBLQFIFLKDXURO-KPKJPENVSA-N
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Description

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ( 1798289-61-8) is a synthetic organic compound supplied for research purposes. It features a seven-membered azepane ring linked to both a 4-fluorophenyl group and an α,β-unsaturated ketone (chalcone) system with a 3,4,5-trimethoxyphenyl moiety . This molecular architecture is of significant interest in medicinal chemistry, as the 3,4,5-trimethoxyphenyl group is a known pharmacophore in compounds that target tubulin and exhibit potent antimitotic activity . Similarly, chalcone derivatives are extensively investigated for their potential as inhibitors of tubulin polymerization, a key mechanism for novel anti-cancer agents . Researchers can utilize this compound as a chemical building block or as a reference standard in the development and screening of new therapeutic agents, particularly for oncology research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FNO4/c1-28-21-14-17(15-22(29-2)24(21)30-3)7-12-23(27)26-13-5-4-6-19(16-26)18-8-10-20(25)11-9-18/h7-12,14-15,19H,4-6,13,16H2,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQFIFLKDXURO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.

    Coupling of the Azepane and Prop-2-en-1-one Moieties: The final step involves coupling the azepane ring with the prop-2-en-1-one moiety through a suitable linker, such as an amide or an ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Studies investigate its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its signaling pathway, resulting in changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include chalcones with variations in the aryl substituents or the absence of the azepane ring. Key comparisons are summarized below:

Table 1: Comparison of Structural Features and Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Reference
Target Compound C₂₅H₂₈FNO₄ 449.50 3-(4-Fluorophenyl)azepan-1-yl; 3,4,5-trimethoxyphenyl Under investigation (theoretical potential for anticancer activity) -
(E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₈H₁₇FO₄ 316.32 4-Fluorophenyl; 3,4,5-trimethoxyphenyl Anticancer (STAT3/NF-κB inhibition)
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₉H₂₀O₅ 328.36 4-Methoxyphenyl; 3,4,5-trimethoxyphenyl Crystallographic studies reveal planar enone systems and hydrogen-bonded supramolecular sheets
(E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₈H₁₈O₃ 282.33 4-Ethoxyphenyl; 4-methoxyphenyl Reduced bioactivity compared to trimethoxy derivatives due to fewer electron-donating groups
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₂₃H₂₈O₇ 428.46 2,4,6-Triethoxyphenyl; 3,4,5-trimethoxyphenyl Induces mitochondrial apoptosis in hepatocellular carcinoma cells
Key Observations:

Azepane vs. This may enhance binding to biological targets such as kinases or proteases.

Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group is a common feature in bioactive chalcones. For example, compounds with this substituent exhibit stronger STAT3/NF-κB inhibition compared to those with fewer methoxy groups (e.g., 4-methoxyphenyl derivatives) .

Biological Activity

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, with the CAS number 1798289-61-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C24_{24}H28_{28}FNO4_{4}
  • Molecular Weight : 413.5 g/mol
  • Structure : The compound features a conjugated enone system that is believed to enhance its biological activity through various interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies on related chalcone derivatives show significant growth inhibition in human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colorectal cancer) with IC50_{50} values ranging from 2.1 to 3.4 µM .

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound is believed to inhibit mitosis by disrupting microtubule dynamics, similar to colchicine and other microtubule-targeting agents .
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through cell-cycle analysis which indicates an increase in cells arrested in the G0/G1 phase upon treatment .
  • Interaction with Protein Targets : The presence of the trimethoxyphenyl group is critical for binding interactions with tubulin and other cellular proteins, influencing their activities and stability .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several modifications that could enhance its biological activity:

Modification Effect on Activity
Replacement of the trimethoxyphenyl groupAlters binding affinity and cytotoxicity
Variation in the azepane ring structureImpacts pharmacokinetics and bioavailability
Introduction of additional functional groupsCan enhance selectivity towards specific cancer types

Case Studies

Several studies have highlighted the potential of compounds similar to this compound:

  • Chalcone Derivatives : A series of chalcone derivatives were synthesized and evaluated for their anticancer properties. The most potent compounds demonstrated significant cytotoxicity against MCF-7 cells with IC50_{50} values significantly lower than standard chemotherapy agents.
  • Trimethoxy Compounds : Research on trimethoxy compounds showed that they could effectively inhibit the interaction between p53 and MDM2, a critical pathway in tumor suppression .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the azepane precursor via reductive amination or ring-closing metathesis.
  • Step 2 : Functionalization of the azepane ring with a 4-fluorophenyl group using Suzuki-Miyaura coupling (Pd catalysts, aryl halides) .
  • Step 3 : Claisen-Schmidt condensation between the azepane ketone and 3,4,5-trimethoxybenzaldehyde under basic conditions (KOH/EtOH, 0–50°C) to form the α,β-unsaturated ketone backbone .
    Key parameters: Optimize reaction time (2–3 hours), solvent polarity, and temperature to achieve >70% yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the stereochemistry of the (E)-isomer confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis reveals the trans-configuration of the α,β-unsaturated ketone (C=O and aryl groups on opposite sides) .
  • NMR spectroscopy : The coupling constant JHHJ_{H-H} for the vinyl protons (δ 7.2–7.8 ppm) typically ranges from 15–16 Hz, characteristic of the (E)-configuration .

Q. What are the critical physical properties for handling this compound?

  • Melting point : 160–165°C (varies with purity) .
  • Solubility : Soluble in DMSO, DCM, and THF; sparingly soluble in water (<0.1 mg/mL) .
  • Stability : Degrades above 200°C; store at –20°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the pharmacological targets of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) or GPCRs. The azepane ring and trimethoxyphenyl group show high affinity for hydrophobic pockets .
  • Pharmacophore mapping : Identify critical pharmacophores: (i) the azepane nitrogen for H-bonding, (ii) fluorophenyl group for π-π stacking, and (iii) trimethoxyphenyl for van der Waals interactions .
  • Validate with in vitro assays : Compare docking scores with IC₅₀ values from kinase inhibition assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Case study : If one study reports anti-cancer activity (IC₅₀ = 5 µM) while another shows no effect:
    • Variable factors : Check cell lines (e.g., HeLa vs. MCF-7), assay conditions (serum concentration, incubation time), and compound purity (HPLC ≥95%) .
    • Statistical analysis : Use ANOVA to compare datasets; outliers may arise from solvent (DMSO) cytotoxicity at >0.1% v/v .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Replace the labile enone group with a bioisostere (e.g., pyrazole) or introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for Suzuki coupling; the latter may improve yields by 15–20% .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >90% purity .

Q. What analytical techniques confirm the absence of synthetic byproducts?

  • HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to detect impurities (<0.5% area) .
  • TGA-DSC : Thermal analysis confirms purity (sharp endothermic peak at melting point) .

Safety and Compliance

Q. What are the GHS hazard classifications for this compound?

  • Acute toxicity : Category 4 (H302, H312, H332) for oral, dermal, and inhalation exposure .
  • Handling precautions : Use PPE (nitrile gloves, safety goggles), fume hood, and avoid exposure to open flames (combustible) .

Future Research Directions

Q. What unexplored biological targets are predicted for this compound?

  • Kinase inhibition : Prioritize screening against Aurora A (implicated in mitotic errors) or EGFR (oncogenic signaling) .
  • Antimicrobial activity : Test against Gram-negative bacteria (e.g., E. coli BW25113) using MIC assays .

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